molecular formula C12H17BrN2O2S B2629692 N-(4-bromophenyl)azepane-1-sulfonamide CAS No. 825607-40-7

N-(4-bromophenyl)azepane-1-sulfonamide

Cat. No. B2629692
M. Wt: 333.24
InChI Key: VWPMSHCJWZXGJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-bromophenyl)azepane-1-sulfonamide has been reported in the literature . For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition . The reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to get the intermediate compound .


Molecular Structure Analysis

The molecular formula of N-(4-bromophenyl)azepane-1-sulfonamide is C12H17BrN2O2S . Its average mass is 333.245 Da and its monoisotopic mass is 332.019409 Da .

Scientific Research Applications

1. Enzyme Inhibition

N-(4-bromophenyl)azepane-1-sulfonamide has been identified in research as a potent inhibitor of specific enzymes. For instance, a study by Neelamkavil et al. (2009) demonstrated its efficacy as an inhibitor of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme, leading to the discovery of a compound with a particularly low IC50 value of 3.0nM (Neelamkavil et al., 2009).

2. Synthesis of Heterocyclic Compounds

The compound has also been used in the synthesis of various heterocyclic compounds. Research by Ito et al. (2011) explored its role in the gold-catalyzed, seven-membered ring forming, intramolecular hydroamination of alkynic sulfonamides, which led to the synthesis of azepine derivatives (Ito et al., 2011).

3. Ionic Liquid Synthesis

In green chemistry, N-(4-bromophenyl)azepane-1-sulfonamide has been utilized to create a new family of room temperature ionic liquids. This innovation, as studied by Belhocine et al. (2011), has implications for mitigating waste disposal issues in the polyamide industry by transforming a byproduct into a useful substance (Belhocine et al., 2011).

4. Anticancer Potential

A significant application of N-(4-bromophenyl)azepane-1-sulfonamide derivatives has been in the field of cancer research. Guo et al. (2018) synthesized a novel derivative that showed promising anticancer activities against human lung cancer cell lines, potentially indicating its use in developing new anticancer drugs (Guo et al., 2018).

5. Synthesis of Chiral Sulfonamides

Another area of research involves the synthesis of chiral sulfonamides based on the 2-azabicycloalkane skeleton. A study by Samadaei et al. (2020) revealed that certain compounds in this category demonstrated notable cytotoxic activity against various cancer cell lines (Samadaei et al., 2020).

properties

IUPAC Name

N-(4-bromophenyl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPMSHCJWZXGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)azepane-1-sulfonamide

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